N-methyl-1H-pyrazole-1-carboxamide
Description
Properties
CAS No. |
112423-52-6 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
The Enduring Significance of Pyrazole 1 Carboxamide Scaffolds
The pyrazole-1-carboxamide core is a prominent structural motif found in a multitude of biologically active compounds. nih.govcymitquimica.com Its prevalence in drug discovery and development stems from its unique combination of physicochemical properties. The pyrazole (B372694) ring itself is metabolically stable, and the carboxamide linkage provides a versatile point for molecular diversification, allowing chemists to fine-tune a compound's properties to achieve desired biological effects. libretexts.org
This structural unit is a key component in numerous pharmaceutical agents with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral activities. nih.govlibretexts.orgepa.gov The ability of the pyrazole-1-carboxamide scaffold to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, underpins its success in medicinal chemistry. pharmaffiliates.com The continuous exploration of this scaffold highlights its importance as a foundational element in the design of new and effective therapeutic agents. cymitquimica.com
Synthetic Methodologies and Reaction Chemistry of N Methyl 1h Pyrazole 1 Carboxamide
Established Synthetic Routes for N-methyl-1H-pyrazole-1-carboxamide and its Derivatives
The construction of the pyrazole (B372694) ring is a fundamental step in the synthesis of this compound. Several established methods are employed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.
Condensation Reactions in Pyrazole-1-carboxamide Synthesis
Condensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov This approach is widely used due to the ready availability of starting materials and the relative simplicity of the reaction.
One of the most traditional and versatile methods is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For the synthesis of this compound, a key intermediate would be a pyrazole ring that can be subsequently functionalized with a methylcarboxamide group at the N1 position.
Variations of this approach include the use of α,β-unsaturated ketones and aldehydes, which can react with hydrazines to form pyrazolines that are subsequently oxidized to pyrazoles. nih.govnih.gov The use of catalysts such as copper triflate has been shown to facilitate these reactions. nih.gov Furthermore, the Vilsmeier-Haack reaction provides a route to formylpyrazoles, which can be further elaborated. nih.govencyclopedia.pub
The following table summarizes representative condensation reactions for pyrazole synthesis:
| Reactants | Reagents/Conditions | Product Type | Reference |
| 1,3-Dicarbonyl compounds and hydrazines | Acid or base catalysis | Substituted pyrazoles | nih.gov |
| α,β-Unsaturated ketones and hydrazines | Oxidation (e.g., in DMSO under oxygen) | Substituted pyrazoles | organic-chemistry.org |
| Hydrazones and Vilsmeier reagent (POCl₃/DMF) | - | 4-Formylpyrazoles | encyclopedia.pub |
| Arylhydrazines and 2-(ethoxymethyl)malononitrile | NaOH, ethanol | 5-Aminopyrazole-4-carbonitriles | encyclopedia.pub |
Cyclization and Heteroaromatic Ring Formation Approaches
Cyclization reactions provide another major pathway to the pyrazole nucleus. These methods often involve the formation of an acyclic intermediate that subsequently undergoes intramolecular cyclization to form the heterocyclic ring.
A common strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne. This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. chim.it Rhodium-catalyzed addition-cyclization of hydrazines with alkynes represents a modern and efficient method for constructing highly substituted pyrazoles. organic-chemistry.org
Furthermore, electrophilic cyclization of α,β-alkynic hydrazones, mediated by reagents like copper(I) iodide or molecular iodine, provides a route to substituted pyrazoles, including 4-iodopyrazoles. nih.gov The transformation of other heterocyclic rings, such as isoxazoles, into pyrazoles can also be achieved, often catalyzed by transition metals like nickel. organic-chemistry.org
Key cyclization approaches are highlighted below:
Multicomponent and One-Pot Synthetic Strategies
Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like this compound and its derivatives. beilstein-journals.org These strategies offer significant advantages in terms of operational simplicity, time and energy savings, and high bond-forming efficiency. mdpi.com
A notable one-pot, three-component procedure involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. organic-chemistry.org This approach allows for the rapid assembly of the pyrazole core from simple starting materials. Another versatile one-pot method involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines to produce highly functionalized aminopyrazoles. researchgate.net
The synthesis of pyrazole derivatives can also be achieved through a one-pot reaction involving the formation of a β-diketone in situ, followed by cyclization with hydrazine. rsc.org This avoids the need to isolate the often-unstable dicarbonyl intermediate.
Examples of multicomponent and one-pot strategies are provided in the table below:
| Components | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, 1,3-dicarbonyls, tosylhydrazine, terminal alkynes | - | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |
| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl₂ nano-flakes | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |
| Active methylene reagents, phenylisothiocyanate, substituted hydrazine | NaH, DMF, MeI | Tetra-substituted phenylaminopyrazoles | researchgate.net |
| Arenes, carboxylic acids, hydrazine | TfOH/TFAA | Substituted pyrazoles | rsc.org |
Functional Group Transformations and Strategic Derivatization of this compound
Once the this compound core is synthesized, further modifications can be made to both the carboxamide moiety and the pyrazole ring to explore structure-activity relationships and develop new analogues.
Modifications of the Carboxamide Moiety
The carboxamide group is a key functional handle for derivatization. Standard amide coupling reactions can be employed to introduce a wide variety of substituents on the nitrogen atom. For instance, the reaction of a pyrazole-1-carbonyl chloride with a primary or secondary amine is a common method for synthesizing N-substituted pyrazole-1-carboxamides. nih.gov
Furthermore, the carboxamide can be transformed into other functional groups. For example, reduction of the amide can yield the corresponding amine. The synthesis of pyrazole-1-carbothioamides, where the carbonyl oxygen is replaced by sulfur, is another important modification, often achieved by using thiosemicarbazide (B42300) in the cyclization step or by direct thionation of the carboxamide. biointerfaceresearch.com The resulting carbothioamide can then be used in further synthetic transformations. chemrxiv.org
A convenient one-step transformation of amines into guanidines using a polymer-bound 1H-pyrazole-1-carboxamidine has also been reported, highlighting the versatility of the pyrazole-1-carboxamide scaffold in synthetic transformations. organic-chemistry.org
Substitutions on the Pyrazole Ring System
The pyrazole ring itself is amenable to various substitution reactions, allowing for the introduction of diverse functional groups at positions 3, 4, and 5. The reactivity of the pyrazole ring towards electrophiles and nucleophiles is influenced by the electronic nature of the substituents already present. chim.it
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the 4-position of the pyrazole ring, which is the most electron-rich position. For example, 4-iodopyrazoles can be prepared via electrophilic cyclization of α,β-alkynic hydrazones in the presence of molecular iodine. nih.gov
Introducing substituents at the 3- and 5-positions often requires starting with appropriately substituted precursors during the initial ring synthesis. For instance, using a substituted 1,3-diketone in the Knorr synthesis will result in a pyrazole with substituents at these positions. nih.gov Cross-coupling reactions, such as Suzuki and Sonogashira couplings, on halogenated pyrazoles provide a powerful method for introducing aryl, heteroaryl, and alkynyl groups.
A one-pot multicomponent synthesis has been developed for new 1H-pyrazole-1-carbothioamide derivatives with various substituents on the pyrazole ring, demonstrating the ability to control substitution patterns through the choice of starting materials. biointerfaceresearch.com
Catalytic Approaches and Reaction Conditions in this compound Synthesis
The synthesis of this compound is not extensively detailed in dedicated literature; however, its synthesis can be inferred from established methods for analogous pyrazole carboxamides. These methods often employ catalytic systems to enhance reaction rates and control regiochemistry.
Catalytic approaches for the synthesis of related pyrazole carboxamides often involve the coupling of a pyrazole ring with an appropriate amine or isocyanate, or the construction of the pyrazole ring itself from acyclic precursors in the presence of a catalyst. For instance, the synthesis of 1,3,5-substituted pyrazoles has been achieved with excellent yields (up to 95%) using a nano-ZnO catalyzed green protocol, which offers the advantages of short reaction times and simple work-up procedures. nih.gov Another approach involves the use of Amberlyst-15, an acidic resin, to catalyze the (3+2) cycloaddition of chalcones with hydrazinecarbothioamide hydrochloride at room temperature to form pyrazole carbothioamide derivatives. nanobioletters.com
In the context of forming the carboxamide bond, methods for preparing N-phenylpyrazole-1-carboxamides involve the coupling of a pyrazolecarboxylic acid with an aniline. google.com This reaction is facilitated by a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like 3-picoline or pyridine (B92270) in a solvent like acetonitrile. google.com The reaction temperature is a critical parameter, often starting at low temperatures (e.g., -5 to 0 °C) and then proceeding at room temperature. google.com
Microwave-assisted organic synthesis has also been employed to accelerate the formation of pyrazole carboxamides. For example, the amidination of amines using a polymer-bound 1H-pyrazole-1-carboxamidine has been shown to be significantly faster under microwave irradiation compared to conventional heating. organic-chemistry.org
The table below summarizes reaction conditions for the synthesis of analogous pyrazole carboxamide derivatives, which could be adapted for the synthesis of this compound.
| Catalyst/Reagent | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Not specified | Not specified | 95 | nih.gov |
| Amberlyst-15 | Chalcones, Hydrazinecarbothioamide HCl | Acetonitrile | Room Temp. | High | nanobioletters.com |
| Methanesulfonyl Chloride / 3-Picoline | Pyrazole-5-carboxylic acid, 2-Amino-5-chloro-N,3-dimethylbenzamide | Acetonitrile | -5 to Room Temp. | 92.9 | google.com |
| HAp/ZnCl2 nano-flakes | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | Solvent-free | 60-70 | 80-90 | biointerfaceresearch.com |
| Phosphorus trichloride | 4-(Pyrazol-1-yl)aniline, Carboxylic acid | Acetonitrile | 150 (Microwave) | 76-78 |
This table presents data for the synthesis of various pyrazole carboxamide derivatives, not specifically this compound, to illustrate common catalytic approaches and conditions.
Elucidation of Reaction Mechanisms for this compound Formation Pathways
The formation of this compound can be conceptualized through two primary mechanistic routes: the formation of the pyrazole ring followed by N-acylation, or a one-pot multicomponent reaction where the ring and the side chain are constructed concurrently.
A plausible mechanism for a one-pot synthesis of a related 1H-pyrazole-1-carbothioamide (a sulfur analog) provides insight into a potential pathway. biointerfaceresearch.com This proposed mechanism begins with the nucleophilic attack of a hydrazine derivative on an isothiocyanate (in the case of this compound, this would be methyl isocyanate) to form a substituted thiosemicarbazide intermediate. biointerfaceresearch.com This intermediate then undergoes a nucleophilic addition to an activated double bond of a coreactant, such as an arylidene malononitrile. biointerfaceresearch.com The resulting acyclic intermediate subsequently undergoes intramolecular cyclization, followed by tautomerization and oxidation to yield the final substituted pyrazole carbothioamide. biointerfaceresearch.com Adapting this to an oxygen-containing carboxamide would follow a similar pathway involving a semicarbazide (B1199961) intermediate.
Scheme 1: Plausible One-Pot Reaction Mechanism for Pyrazole Carboxamide Formation
Step 1: Formation of a substituted semicarbazide
H₂N-NH₂ + O=C=N-CH₃ → H₂N-NH-C(=O)NH-CH₃
(Hydrazine + Methyl isocyanate → N-methyl-2-hydrazinylcarboxamide)
Step 2: Michael Addition
The semicarbazide intermediate adds to an α,β-unsaturated carbonyl or nitrile compound.
Step 3: Intramolecular Cyclization and Dehydration/Oxidation
The resulting intermediate cyclizes, and subsequent elimination of water or oxidation leads to the aromatic pyrazole ring.
Another key mechanistic consideration is the regioselectivity of substitution on the pyrazole ring. The synthesis of 1-substituted pyrazoles can yield two different regioisomers (e.g., 1,3- and 1,5-disubstituted). The reaction conditions, particularly the nature of the hydrazine reactant, can control the outcome. For instance, in the reaction of trichloromethyl enones with hydrazines, using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while the corresponding free base hydrazine leads to the 1,5-regioisomer. acs.org This selectivity is attributed to the electronic effects within the reaction intermediates. acs.org
The direct N-acylation of a pre-formed pyrazole ring with an agent like methyl isocyanate or by coupling with N-methylcarbamic acid would proceed via nucleophilic attack from one of the pyrazole's nitrogen atoms. The regioselectivity of this step (attack at N1 vs. N2) is influenced by steric and electronic factors of any substituents already on the pyrazole ring. For an unsubstituted pyrazole, the two nitrogen atoms are equivalent due to tautomerism. However, once substituted, the electronic nature of the substituent will direct further reactions. The development of highly selective N1-methylation techniques using bulky α-halomethylsilanes highlights the importance of controlling regiochemistry in pyrazole synthesis. nih.gov
Structural Characterization and Advanced Analytical Techniques for N Methyl 1h Pyrazole 1 Carboxamide
Computational and Theoretical Investigations of N Methyl 1h Pyrazole 1 Carboxamide
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations are fundamental in computational chemistry for elucidating the molecular and electronic characteristics of a compound. These calculations could provide a deep understanding of the geometry, stability, and reactivity of N-methyl-1H-pyrazole-1-carboxamide.
Density Functional Theory (DFT) Studies of Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule and its electronic properties. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its most stable conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles.
While such studies have been performed on other pyrazole (B372694) carboxamides, showing, for instance, how different substituents influence the planarity and electronic distribution of the pyrazole ring and carboxamide group, specific optimized geometric parameters and electronic structure details for this compound are not available in the public domain.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
An FMO analysis of this compound would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness could be calculated to quantify its reactive nature. Despite the importance of these parameters, specific FMO diagrams and reactivity data for this compound have not been reported in the literature.
Table 1: Hypothetical Data Table of Frontier Molecular Orbital Properties for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
This table is for illustrative purposes only, as specific data is not available in the reviewed literature.
Prediction of Thermochemical and Spectroscopic Parameters
Quantum chemical calculations can also predict thermochemical properties like the heat of formation, enthalpy, and Gibbs free energy, which are vital for understanding the compound's stability and reaction thermodynamics. Furthermore, these methods can simulate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
For this compound, theoretical spectra could aid in the interpretation of experimental data by assigning specific vibrational modes and chemical shifts to the corresponding atoms and functional groups. However, published computational studies providing these predicted parameters for this compound are currently absent from the scientific literature.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are instrumental in drug discovery and materials science for exploring how a molecule interacts with biological targets or other molecules over time.
Molecular Docking Simulations with Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is crucial for identifying potential biological targets and understanding the mechanism of action for bioactive compounds.
For this compound, docking studies could reveal potential binding modes and affinities with various enzymes and receptors, providing a basis for its potential pharmacological applications. Such studies on other pyrazole carboxamides have identified key interactions, like hydrogen bonding and hydrophobic interactions, with the active sites of targets such as carbonic anhydrase and cyclin-dependent kinase 2 (CDK2). However, there are no published molecular docking studies specifically involving this compound.
Table 2: Illustrative Data Table of Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific molecular docking studies for this compound have been found.
Conformational Analysis and Energetic Stability Predictions
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. This compound can exist in various conformations due to the rotation around the C-N bond of the carboxamide group. Understanding the energetic landscape of these conformations is important as the bioactive conformation may not be the lowest energy state.
Molecular dynamics simulations can further investigate the conformational flexibility and stability of the molecule in different environments, such as in solution or when bound to a target. These simulations provide a time-resolved view of the molecule's behavior. To date, no specific conformational analysis or molecular dynamics studies for this compound have been published.
Theoretical Investigations of Non-Linear Optical Properties and Electronic Transitions
A thorough review of computational chemistry and materials science literature was performed to gather data on the theoretical investigations of the non-linear optical (NLO) properties and electronic transitions of this compound. Such studies are crucial for understanding the molecule's potential applications in optoelectronics and for characterizing its electronic behavior through methods like UV-Vis spectroscopy predictions.
The search did not yield any specific theoretical studies or published data concerning the non-linear optical properties or electronic transitions of this compound. Consequently, there are no findings on its hyperpolarizability, absorption maxima, or other related electronic properties to report.
Biological Activity and Mechanistic Insights of N Methyl 1h Pyrazole 1 Carboxamide Derivatives
Enzyme Inhibition and Modulation Studies
N-methyl-1H-pyrazole-1-carboxamide derivatives have been identified as potent inhibitors of several classes of enzymes, playing crucial roles in various pathological conditions.
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.gov Studies have revealed that certain pyrazole (B372694) derivatives exhibit significant in vitro inhibitory activity against α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose (B1664774). nih.govnih.govchemrxiv.org
For instance, a series of sulfonamide-based acyl pyrazoles were synthesized and evaluated for their α-glucosidase inhibitory potential. All the synthesized compounds demonstrated greater potency than acarbose, with IC50 values ranging from 1.13 to 28.27 µM, compared to acarbose's IC50 of 35.1 ± 0.14 µM. nih.govnih.gov Notably, compound 5a from this series was the most potent, with an IC50 value of 1.13 ± 0.06 µM. nih.govnih.gov In another study, 1,2-benzothiazine derivatives were investigated, and compounds 1 , 8 , and 9 showed excellent α-glucosidase inhibition with IC50 values of 5.9, 7.8, and 3.9 µM, respectively, which were significantly lower than that of acarbose (IC50 = 38.3 µM). chemrxiv.org
The encouraging results from these studies highlight the potential of pyrazole-based compounds as a valuable template for designing novel and effective α-glucosidase inhibitors. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|
| Sulfonamide-based acyl pyrazole 5a | 1.13 ± 0.06 | 35.1 ± 0.14 |
| 1,2-Benzothiazine derivative 1 | 5.9 | 38.3 |
| 1,2-Benzothiazine derivative 8 | 7.8 | 38.3 |
| 1,2-Benzothiazine derivative 9 | 3.9 | 38.3 |
This compound derivatives have also been investigated for their inhibitory effects on oxidoreductases like xanthine (B1682287) oxidase and succinate (B1194679) dehydrogenase (SDH). A study focused on the synthesis of hybrid molecules containing pyrazole and aryldiazenyl/arylhydrazono fragments identified a promising anticancer agent, 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) , which also exhibited xanthine oxidase inhibitory activity with an IC50 of 10.87 μM. chemrxiv.org
In the realm of fungicides, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been designed and synthesized as potent SDH inhibitors. universiteitleiden.nl Among the 24 compounds tested, compound 7s was identified as the most active against porcine SDH, with an exceptionally low IC50 value of 0.014 μM. This was 205 times more potent than the established fungicide fluxapyroxad. universiteitleiden.nl
Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides were found to inhibit mitochondrial respiration in a dose-dependent manner, suggesting an interaction with the respiratory chain which includes SDH. nih.gov
Table 2: Oxidoreductase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 5e | Xanthine Oxidase | 10.87 |
| Compound 7s | Succinate Dehydrogenase | 0.014 |
The pyrazole scaffold is a recognized pharmacologically important structure, with its derivatives showing significant potential as kinase inhibitors for cancer therapy.
Cyclin-Dependent Kinase-2 (CDK2) Inhibition: A series of novel pyrazole derivatives were designed and synthesized as potential CDK2/cyclin A2 enzyme inhibitors. Compounds 4 , 7a , 7d , and 9 from this series demonstrated strong inhibition with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. Another study led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new class of CDK2 inhibitors, with compound 15 being the most potent, exhibiting a Ki of 0.005 µM. Furthermore, the 1-H-pyrazole-3-carboxamide derivative FN-1501 showed potent inhibitory activity against CDK2 in the nanomolar range. The compound AT7519 , an N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, was identified as a novel CDK inhibitor with low nanomolar affinity for CDK2.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrazole derivatives have also been developed as potent EGFR inhibitors. Compound 4a from a synthesized series showed an IC50 value of 0.31 ± 0.008 μM against EGFR, comparable to the standard erlotinib (B232) (IC50 = 0.11 ± 0.008 μM). In another study, a thiazolyl-pyrazole hybrid, compound 2 , was identified as a potent inhibitor of EGFR expression in breast cancer cells.
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 / Ki |
|---|---|---|
| Compound 4 | CDK2 | 3.82 µM (IC50) |
| Compound 7a | CDK2 | 2.0 µM (IC50) |
| Compound 7d | CDK2 | 1.47 µM (IC50) |
| Compound 9 | CDK2 | 0.96 µM (IC50) |
| Compound 15 | CDK2 | 0.005 µM (Ki) |
| FN-1501 | CDK2 | Nanomolar range (IC50) |
| AT7519 | CDK2 | Low nM affinity |
| Compound 4a | EGFR | 0.31 ± 0.008 µM (IC50) |
Monoacylglycerol lipase (B570770) (MGL) is a serine hydrolase that plays a crucial role in lipid metabolism. While research has identified MGL inhibitors, such as the peripherally restricted, reversible inhibitor LEI-515, the specific investigation of this compound derivatives as MGL inhibitors is not extensively documented in the provided context.
Receptor Modulation and Ligand Binding Characterization
Beyond enzyme inhibition, this compound derivatives are significant modulators of G-protein coupled receptors, particularly the cannabinoid receptors.
The pyrazole structure is a cornerstone for the development of cannabinoid type 1 (CB1) receptor antagonists. The most well-known example is rimonabant (B1662492) [N-(piperidine-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide], which was the first selective CB1 receptor antagonist to be extensively characterized, exhibiting a high affinity for CB1 (Ki = 2 nM) and much lower for CB2 (Ki > 1000 nM).
Rimonabant and related pyrazole derivatives often act as inverse agonists, meaning they suppress the constitutive activity of the receptor in the absence of an agonist. chemrxiv.org This inverse agonism is believed to be linked to a specific interaction between the carboxamide oxygen of the pyrazole C-3 substituent and the lysine (B10760008) residue K3.28(192) within the CB1 receptor.
Efforts to mitigate the central nervous system side effects associated with compounds like rimonabant have led to the development of novel analogues. For instance, by modifying the 1-aminopiperidine (B145804) group of rimonabant to a 4-aminopiperidine (B84694) and functionalizing the piperidine (B6355638) nitrogen, new compounds have been created that are potent inverse agonists of the human CB1 receptor with good selectivity over the CB2 receptor. chemrxiv.org One such compound, 8c , was identified as an inverse agonist with an EC50 of 20 nM and demonstrated significantly reduced brain penetration compared to rimonabant. chemrxiv.org
Table 4: CB1 Receptor Binding Affinity and Activity of Pyrazole Derivatives
| Compound | Activity | Ki / EC50 |
|---|---|---|
| Rimonabant | Antagonist/Inverse Agonist | 2 nM (Ki) |
| Compound 8c | Inverse Agonist | 20 nM (EC50) |
Kappa Opioid Receptor Interaction and Antinociceptive Mechanisms (in non-human models)
Certain pyrazole derivatives have been identified as potent analgesics that exert their effects through interaction with the kappa opioid receptor (KOR). Research using non-human models has demonstrated that these compounds can produce significant pain relief (antinociception) in various clinically relevant pain scenarios.
A study exploring novel 1-pyrazole methyl ester derivatives found that methyl 5-trichloromethyl-3-methyl-1H-pyrazole-1-carboxylate (MPCIE) was particularly effective. nih.gov This compound produced antinociceptive effects when administered through oral, intraperitoneal, intrathecal, and intraplantar routes in mice. nih.gov The antinociception was demonstrated in both capsaicin (B1668287) and acetic acid-induced pain tests. nih.govnih.gov Furthermore, MPCIE reduced hyperalgesia in postoperative, inflammatory, and neuropathic pain models. nih.govnih.gov
The mechanism for this pain relief was confirmed to be mediated by KORs. The effects of MPCIE were prevented by pretreatment with naloxone (B1662785) (a general opioid antagonist) and, more specifically, by the KOR-selective antagonist nor-binaltorphimine. nih.govnih.gov In vitro binding assays confirmed this interaction, showing that MPCIE prevented the binding of a specific KOR ligand ([3H]-CI-977) with a half-maximal inhibitory concentration (IC₅₀) of 0.68 μM, without significantly affecting TRPV1 or α₂-adrenoreceptors. nih.govnih.gov These findings establish that pyrazole derivatives can act as potent and selective KOR agonists, providing a clear mechanism for their observed analgesic properties in preclinical models. nih.gov
Antimicrobial Research Focus
The this compound scaffold and its analogues have been a focal point of antimicrobial research, showing promise against a range of bacterial, fungal, and protozoan pathogens.
Antibacterial Efficacy and Proposed Mechanisms of Action
Derivatives of pyrazole carboxamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.comsphinxsai.com In some cases, newly synthesized compounds have shown efficacy comparable or superior to standard antibiotics. nih.govwisdomlib.org
One study on novel coumarin-pyrazole carboxamide hybrids identified compounds with potent and specific activity. nih.gov For instance, compound 8III-k showed considerable inhibitory activity against Escherichia coli, while compound 8V-c exhibited excellent activity against Salmonella. nih.gov The proposed mechanism of action for these compounds is the inhibition of bacterial Topoisomerase II (Topo II) and Topoisomerase IV, essential enzymes for DNA replication. nih.gov Molecular docking models support this, suggesting the compounds bind effectively to the target enzymes. nih.gov
Table 1: Antibacterial Activity of Pyrazole Carboxamide Derivatives
| Compound | Bacterial Strain | Activity (MIC, mg/L) | Reference Compound (MIC, mg/L) | Proposed Mechanism |
|---|---|---|---|---|
| 8III-k | Escherichia coli | 0.25 | Ciprofloxacin (0.5) | Topoisomerase II/IV Inhibition |
| 8V-c | Salmonella | 0.05 | Ciprofloxacin (0.25) | Topoisomerase II/IV Inhibition |
Studies also indicate that the nature of substituents on the phenyl ring of the pyrazole carboxamide nucleus influences the spectrum of activity, affecting the potency against Gram-positive versus Gram-negative bacteria. japsonline.com
Antifungal Activity against Phytopathogenic Fungi and Target Identification
A significant body of research has focused on the efficacy of this compound derivatives against phytopathogenic fungi, which cause substantial damage to agricultural crops. Several series of these compounds have been synthesized and tested in vitro against fungi such as Gibberella zeae, Fusarium oxysporum, and Rhizoctonia solani. japsonline.comwisdomlib.org
In one study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were evaluated. japsonline.com Compounds 6a, 6b, and 6c displayed over 50% inhibition of G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid. japsonline.com Structure-activity relationship (SAR) analysis revealed that having a methyl group at the N-1 position of the pyrazole ring was crucial for higher antifungal activity compared to a phenyl group replacement. japsonline.com
Another investigation into 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives identified compound Y₁₃ as having excellent, broad-spectrum antifungal activity. researchgate.net A mechanistic study of Y₁₃ against G. zeae suggested that its mode of action involves the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. researchgate.net This mechanism appears distinct from many traditional amide fungicides that target succinate dehydrogenase. researchgate.net
Table 2: Antifungal Efficacy of this compound Derivatives
| Compound | Fungal Species | Efficacy (EC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 6b | Gibberella zeae | 81.3 | japsonline.com |
| 6b | Fusarium oxysporum | 97.8 | japsonline.com |
| Y₁₃ | Gibberella zeae | 13.1 (mg/L) | researchgate.net |
| Y₁₃ | Botryosphaeria dothidea | 14.4 (mg/L) | researchgate.net |
| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | wisdomlib.org |
Antileishmanial Investigations and Structure-Activity Correlations
The therapeutic potential of pyrazole derivatives extends to protozoan parasites, including those of the genus Leishmania. Research has involved the synthesis of 1-aryl-1H-pyrazole-4-carboximidamides, a class of compounds structurally related to this compound, and their evaluation for in vitro antileishmanial activity. researchgate.netiaea.org
These investigations have been coupled with structure-activity relationship (SAR) studies to understand how chemical modifications influence efficacy. researchgate.net For example, research on pyrazole derivatives designed to fight Trypanosoma cruzi, a related protozoan, revealed that the specific positioning of the carboxamide group is critical for biological activity. nih.gov In these studies, a central location of the carboxamide moiety between two rings was found to be important for interacting with the active site of cruzipain, a key parasite enzyme. nih.gov This highlights that small structural changes can drastically influence biological activity. nih.gov SAR analyses of other pyrazole-imidazoline derivatives showed that potency against intracellular parasites was enhanced by the presence of bromine, chlorine, or methyl substituents at the para-position of the aryl ring. nih.gov Such studies are crucial for optimizing lead compounds to improve their activity profile against parasitic diseases like leishmaniasis. researchgate.net
Anti-inflammatory Pathways and Modulation by this compound
The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. nih.govmdpi.com Research has consistently shown that derivatives of this compound possess significant anti-inflammatory properties, primarily by modulating the COX-2 pathway. researchgate.netmonash.edu
COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of inflammation and pain. nih.gov By selectively inhibiting COX-2 over the related COX-1 enzyme, these pyrazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Molecular docking studies have provided detailed insights into this mechanism. monash.edu For example, the sulfonamide group present in many active pyrazole derivatives has been shown to insert into a selective pocket of the COX-2 active site. monash.edunih.gov This allows it to form crucial hydrogen bonds with key amino acid residues such as His90, Arg513, and Ser353, effectively blocking the enzyme's function. monash.edu In addition to direct enzyme inhibition, some pyrazole compounds have been found to decrease the levels of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Anticancer Research Perspectives (excluding human trials)
The anticancer potential of this compound derivatives is an active area of preclinical investigation. nih.govdntb.gov.ua These compounds have been evaluated against various cancer cell lines, demonstrating antiproliferative effects and activity through diverse mechanisms. dntb.gov.ua
One line of research has focused on developing these derivatives as agents against prostate cancer by targeting the androgen receptor (AR) signaling pathway. researchgate.net A synthesized set of 1-methyl-1H-pyrazole-5-carboxamide derivatives was evaluated for their ability to inhibit prostate-specific antigen (PSA) expression and cell growth. Compound H24 completely blocked PSA expression at a 10µM concentration and showed significant growth inhibition in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. researchgate.net
Another promising mechanism involves the inhibition of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein that is overexpressed in many tumors and contributes to drug resistance. monash.edu A phenylpyrazole derivative, GQN-B37-Me, was found to selectively inhibit MCL-1, induce caspase-dependent apoptosis in leukemia cells, and significantly reduce tumor volume in a mouse xenograft model without causing overt toxicity. monash.edu
Table 3: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Proposed Mechanism |
|---|---|---|---|---|
| H24 | LNCaP (Prostate) | GI₅₀ | 7.73 µM | AR Signaling Inhibition |
| H24 | PC-3 (Prostate) | GI₅₀ | 7.07 µM | AR Signaling Inhibition |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | IC₅₀ | 61.7 µM | Cytotoxicity |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | IC₅₀ | 81.48 µM | Cytotoxicity |
| GQN-B37-Me | MV-4-11 (Leukemia) | - | Induces apoptosis | MCL-1 Inhibition |
In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines
Derivatives of N-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. In a study focused on developing novel agents for prostate cancer, a series of these derivatives were tested for their ability to inhibit the growth of prostate cancer cells. nih.gov One particular compound, designated H24, demonstrated significant antiproliferative effects against both the LNCaP and PC-3 prostate cancer cell lines. nih.gov It was also found to completely block the expression of Prostate-Specific Antigen (PSA) at a concentration of 10μM. nih.gov Similarly, newly synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against U937 cells, a human leukemia cell line. acs.org
While some derivatives show promise as antiproliferative agents, others have demonstrated unexpected toxicity profiles. A series of 1-methyl-1H-pyrazole-5-carboxamides, initially identified as potent anthelmintics with high selectivity for the parasite over mammalian cells in standard culture conditions, exhibited significant acute toxicity in rodent models. nih.govmonash.edu Further investigation revealed that this toxicity was likely due to the inhibition of mitochondrial respiration. nih.govresearchgate.net These compounds caused a dose-dependent inhibition of cellular respiration, leading to potent cytotoxicity in respiring cells such as rat hepatocytes. nih.govmonash.edu This finding highlights that the antiproliferative effects of certain derivatives may be linked to mechanisms like mitochondrial dysfunction, which can also lead to broader mammalian toxicity. nih.govresearchgate.net
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Activity | Finding |
|---|---|---|---|
| Compound H24 | LNCaP (Prostate Cancer) | GI50 = 7.73μM | Showed prominent antiproliferative activity. nih.gov |
| PC-3 (Prostate Cancer) | GI50 = 7.07μM | Showed prominent antiproliferative activity. nih.gov | |
| LNCaP | Complete blockade at 10μM | Inhibited expression of Prostate-Specific Antigen (PSA). nih.gov | |
| 1-methyl-1H-pyrazole-5-carboxamides | Rat Hepatocytes | Potent cytotoxicity | Associated with dose-dependent inhibition of mitochondrial respiration. nih.govmonash.edu |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | U973 (Leukemia) | Antiproliferative activity | Tested via CellTiter-Glo Luminescent cell viability assay. acs.org |
DNA Binding Interactions and Proposed Mechanisms of Action
The interaction with DNA represents a potential mechanism for the biological activity of pyrazole-containing compounds. Studies on novel 1H-pyrazole-3-carboxamide derivatives have provided insights into how this class of molecules may exert its effects. nih.govjst.go.jp Research suggests that these compounds can bind to the minor groove of DNA. nih.govjst.go.jp The pyrazole ring, being a rigid and electron-rich planar system, can facilitate π–π stacking interactions with DNA bases within the minor groove. jst.go.jp
The proposed binding model involves the molecule stretching along the DNA minor groove, a conformation enabled by amide bonds on the pyrazole ring. jst.go.jp This interaction is significant enough to affect DNA's structural integrity. For instance, one derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited a high DNA-binding affinity (K(pym-5)=1.06×10(5) M(-1)). nih.govjst.go.jp This compound was shown to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex, indicating a strong interaction that alters DNA conformation. nih.govjst.go.jp Furthermore, the same derivative demonstrated the ability to induce cleavage of supercoiled plasmid pBR322 DNA. nih.govjst.go.jp Common mechanisms for small molecules targeting DNA include intercalation between base pairs, alkylation, and groove binding. jst.go.jp The findings for these pyrazole derivatives strongly suggest a groove-binding model, which could contribute to their observed cytotoxic and antiproliferative effects. nih.govjst.go.jp
Anthelmintic Activity against Parasitic Organisms in In Vitro and Non-Human In Vivo Models
A significant area of research for this compound derivatives has been in the field of parasitology, where they have shown potent anthelmintic activity. Phenotypic screening against the parasitic nematode Haemonchus contortus, a major pathogen in sheep, led to the identification of this class of compounds. nih.govacs.org
Medicinal chemistry optimization resulted in the identification of several highly potent analogues. Specifically, compounds 10, 17, 20, and 22 were found to inhibit the development of the fourth larval (L4) stage of H. contortus with sub-nanomolar potencies. nih.govacs.org These compounds also displayed strong selectivity for the parasite when tested against the human MCF10A cell line in vitro. nih.govacs.org The research also identified other derivatives with promising activity against a broader range of parasitic nematodes. nih.gov Compounds 9 and 27 were effective against other parasites, including hookworms and whipworms, indicating a wider spectrum of anthelmintic potential. nih.gov
Table 2: Anthelmintic Activity of this compound Derivatives
| Compound | Parasitic Organism | Model | Key Finding |
|---|---|---|---|
| 10, 17, 20, 22 | Haemonchus contortus | In Vitro | Potent inhibition of L4 larval stage development at sub-nanomolar levels. nih.govacs.org |
| 9, 27 | Hookworms and Whipworms | In Vitro | Demonstrated promising activity against a panel of other parasitic nematodes. nih.gov |
Other Biological Target Interactions and Biochemical Pathway Modulation
Beyond direct cytotoxicity and anthelmintic action, derivatives of this compound interact with other biological targets and modulate specific biochemical pathways.
The pyrazole nucleus is known for its ability to chelate metal ions, a property that can significantly influence biological activity. researchgate.net Pyrazole-based ligands readily form complexes with various transition metals, including copper (Cu), nickel (Ni), cobalt (Co), and silver (Ag). beu.edu.azmocedes.org The formation of these metal complexes can lead to favorable pharmacological profiles. beu.edu.az For example, the complexation of pyrazole derivatives with metal ions has been shown to result in compounds with enhanced antibacterial and antifungal activities compared to the free ligand. researchgate.net This interaction is important for modeling the active sites of biomolecules and understanding ion transport. beu.edu.azmocedes.org The stability and stoichiometry of these complexes are dependent on factors such as pH and solvent, which can affect their biological application. mocedes.org
Derivatives of pyrazole-carboxamide have been shown to act as inhibitors of specific enzymes, thereby modulating key biochemical pathways. A study on pyrazole-carboxamides bearing a sulfonamide moiety revealed them to be potent inhibitors of human carbonic anhydrase (CA) isoenzymes I and II. nih.gov Carbonic anhydrases are crucial enzymes involved in processes such as pH regulation and CO2 transport. beu.edu.az The synthesized compounds showed strong inhibitory activity, with Ki values in the micromolar to nanomolar range for hCA I and hCA II. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the enzymes. nih.gov This inhibitory action on a fundamental enzymatic pathway represents a distinct mechanism of biological activity for this class of compounds. nih.gov
Structure Activity Relationship Sar and Structural Optimization of N Methyl 1h Pyrazole 1 Carboxamide Derivatives
Impact of Pyrazole (B372694) Ring Substitution Patterns on Biological Activity and Selectivity
The pyrazole ring is a critical pharmacophore, and its substitution pattern significantly dictates the biological activity and selectivity of N-methyl-1H-pyrazole-1-carboxamide derivatives. nih.govmdpi.com The nature, position, and size of substituents on the pyrazole ring can profoundly influence the compound's interaction with its biological target. researchgate.net
Research has shown that substitutions at various positions of the pyrazole ring can lead to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. nih.govnih.govontosight.ai For instance, in a series of pyrazole-based inhibitors of meprin α and β, 3,5-diphenylpyrazole (B73989) derivatives demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of different substituents at the 3 and 5 positions, such as methyl or benzyl (B1604629) groups, led to a decrease in activity, while a cyclopentyl group maintained similar activity to the unsubstituted diphenylpyrazole. nih.gov
In the context of cannabinoid receptor antagonists, specific substitutions on the pyrazole ring are crucial for potent and selective activity. nih.gov For example, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were identified as requirements for high-affinity binding to the CB1 receptor. nih.gov The most potent compound in this series featured a p-iodophenyl group at the 5-position. nih.gov
Furthermore, the introduction of a trifluoromethyl group at the 5-position of the pyrazole ring has been shown to enhance lipophilicity, which can improve a compound's ability to cross biological membranes. ontosight.ai In a study of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, some compounds exhibited moderate antifungal activity. mdpi.com
The position of the carboxamide group on the pyrazole ring also plays a role in determining activity. A study on pyrazole carboxamide derivatives as antibiotic adjuvants found that both pyrazole-4- and pyrazole-3-carboxamides could yield potent compounds with synergistic activity with colistin. nih.gov
The following table summarizes the impact of pyrazole ring substitutions on the biological activity of various pyrazole carboxamide derivatives:
| Scaffold | Substitution Pattern | Biological Target/Activity | Key Findings | Reference |
| Pyrazole-based inhibitors | 3,5-diphenylpyrazole | Meprin α and β | High inhibitory activity against meprin α. | nih.gov |
| Biarylpyrazole | p-iodophenyl at C5, 2,4-dichlorophenyl at N1 | Cannabinoid CB1 receptor | Most potent antagonist in the series. | nih.gov |
| 1H-Pyrazole-4-carboxamide | Trifluoromethyl at C5 | General biological activity | Enhanced lipophilicity. | ontosight.ai |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Trifluoromethyl at C3 | Antifungal | Moderate activity against various fungi. | mdpi.com |
| Pyrazole carboxamide | Carboxamide at C3 or C4 | Antibiotic adjuvant | Both regioisomers can be potent. | nih.gov |
Role of the Carboxamide Moiety in Molecular Recognition and Target Engagement
The carboxamide moiety is a crucial functional group in this compound derivatives, playing a significant role in molecular recognition and target engagement. nih.gov This group can participate in hydrogen bonding interactions with biological targets, which is often a key determinant of binding affinity and selectivity. acs.org
In the development of succinate (B1194679) dehydrogenase (SDH) inhibitors, the carboxamide group was identified as a key active group. nih.gov Molecular docking studies of 5-trifluoromethyl-pyrazole-4-carboxamide derivatives with the SDH model revealed that the carboxamide fragment forms hydrogen bonds within the binding pocket, contributing to the compounds' antifungal activity. acs.org
Similarly, in the design of pyrazole-based inhibitors of Akt3, the amide bond was found to be of high importance for activity. nih.gov The ability of the carboxamide to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with the amino acid residues in the active site of the kinase.
The following table highlights the role of the carboxamide moiety in the activity of different pyrazole carboxamide derivatives:
| Compound Class | Biological Target | Role of Carboxamide Moiety | Reference |
| Pyrazole carboxamide fungicides | Succinate Dehydrogenase (SDH) | Key active group, forms hydrogen bonds in the active site. | nih.gov |
| 5-Trifluoromethyl-pyrazole-4-carboxamide derivatives | Succinate Dehydrogenase (SDH) | Forms H-bonds with the target, contributing to antifungal activity. | acs.org |
| Pyrazole-based Akt3 inhibitors | Akt3 Kinase | Important for activity, likely through hydrogen bonding. | nih.gov |
Influence of the N-methyl Group and Other N-substituents on Activity Profiles
The N-substituent on the pyrazole ring, including the N-methyl group, has a significant impact on the activity profiles of these compounds. nih.gov Altering the N-substituent can affect various properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov
In a study on meprin α and β inhibitors, the introduction of lipophilic N-substituents like methyl and phenyl groups on a 3,5-diphenylpyrazole scaffold resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog. nih.gov This suggests that for this particular target, a free N-H on the pyrazole ring may be preferred for optimal activity.
Conversely, in the development of anthelmintic 1-methyl-1H-pyrazole-5-carboxamide derivatives, the N-methyl group was a key feature of the initial hit compounds. acs.orgtcgls.com Optimization of this series involved modifications to other parts of the molecule while retaining the N-methylpyrazole core. acs.orgtcgls.com
For a series of pyrazole carboxamide derivatives designed as anti-prostate cancer agents, a set of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated, with one compound, H24, showing prominent antiproliferative activity. nih.gov
The nature of the substituent on the carboxamide nitrogen is also a critical determinant of activity. In a series of 1H-pyrazole-3-carboxamide derivatives investigated for their DNA-binding and anticancer properties, the compound with a 4-[(4-methylpiperazin-1-yl)methyl]phenyl substituent on the carboxamide nitrogen (pym-5) exhibited the highest DNA-binding affinity and potent activity. nih.gov
The table below illustrates the influence of N-substituents on the biological activity of pyrazole carboxamide derivatives:
| Scaffold | N-substituent | Biological Target/Activity | Effect of N-substituent | Reference |
| 3,5-diphenylpyrazole | Methyl, Phenyl | Meprin α and β | Decreased activity compared to unsubstituted. | nih.gov |
| 1H-pyrazole-5-carboxamide | Methyl | Anthelmintic | Key feature of potent compounds. | acs.orgtcgls.com |
| 1H-pyrazole-5-carboxamide | Methyl | Anti-prostate cancer | Present in the active compound H24. | nih.gov |
| 1H-pyrazole-3-carboxamide | Varied (on carboxamide nitrogen) | DNA-binding, anticancer | 4-[(4-methylpiperazin-1-yl)methyl]phenyl group led to the most potent compound. | nih.gov |
Design Principles and Strategies for Enhanced Efficacy, Potency, and Biological Specificity
The rational design of this compound derivatives with improved therapeutic profiles relies on several key principles and strategies. nih.gov These include structure-based drug design, parallel synthesis for rapid SAR exploration, and the optimization of physicochemical properties. nih.govnih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding modes of pyrazole carboxamide derivatives. nih.govacs.org This information can guide the design of new analogs with improved complementarity to the active site, leading to enhanced potency and selectivity. For example, docking studies of 5-trifluoromethyl-pyrazole-4-carboxamide derivatives with the SDH model helped to rationalize their antifungal activity and guide further optimization. acs.org
Parallel Synthesis and SAR Exploration: The synthesis of focused libraries of compounds with systematic variations at different positions of the pyrazole carboxamide scaffold allows for the rapid elucidation of structure-activity relationships. acs.orgtcgls.com This approach was successfully used in the optimization of anthelmintic 1-methyl-1H-pyrazole-5-carboxamide derivatives, where modifications to the left-hand side, middle section, and right-hand side of the initial hits led to the identification of highly potent analogs. acs.orgtcgls.com
Prodrug Approach: For compounds with poor cell permeability, a prodrug strategy can be employed. In a study on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, a highly potent inhibitor with poor cell membrane permeability was converted into a prodrug, which showed excellent cellular activity. acs.org
The following table outlines key design principles and their application in the development of pyrazole carboxamide derivatives:
| Design Principle/Strategy | Application Example | Outcome | Reference |
| Structure-Based Drug Design | Docking of 5-trifluoromethyl-pyrazole-4-carboxamides with SDH | Rationalized activity and guided further synthesis. | acs.org |
| Parallel Synthesis/SAR | Optimization of anthelmintic 1-methyl-1H-pyrazole-5-carboxamides | Identification of sub-nanomolar inhibitors. | acs.orgtcgls.com |
| Optimization of Physicochemical Properties | Development of a nonbasic pyrazole analog as an ERK5 inhibitor | Optimal balance of potency and oral exposure. | nih.gov |
| Prodrug Approach | Conversion of an ALKBH1 inhibitor to its ester prodrug | Excellent cellular activity. | acs.org |
Advanced Applications and Future Research Directions
N-methyl-1H-pyrazole-1-carboxamide as Chemical Probes for Biological Systems
Derivatives of N-methyl-1H-pyrazole-carboxamide serve as potent and selective chemical probes, enabling the detailed study of complex biological systems. These compounds are instrumental in target identification and validation, offering insights into the mechanisms of diseases.
One significant area of application is in parasitology. In the search for new anthelmintic agents, a series of 1-methyl-1H-pyrazole-5-carboxamides were developed and evaluated for their ability to inhibit the larval development of parasitic nematodes like Haemonchus contortus (the barber's pole worm). acs.orgnih.gov Through phenotypic screening and subsequent medicinal chemistry optimization, researchers have elucidated key structure-activity relationships (SAR). nih.govgoogle.com This iterative process led to the identification of highly potent analogues, with some compounds inhibiting the fourth larval (L4) stage at sub-nanomolar concentrations. nih.gov For instance, a lead compound was identified with an IC₅₀ of 0.29 μM, and further optimization yielded an analogue with an IC₅₀ of 0.01 μM. acs.org These compounds exhibit strong selectivity for the parasite, making them excellent tools for studying nematode biology. nih.gov
Table 1: Anthelmintic Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives against H. contortus
| Compound Type | Activity Metric | Reported Value | Reference |
|---|---|---|---|
| Initial Hit Derivative | IC₅₀ (L4 Larval Development) | 0.29 μM | acs.org |
| Optimized Analogue (Compound 60) | IC₅₀ (L4 Larval Development) | 0.01 μM | acs.org |
| Optimized Analogues (Compounds 10, 17, 20, 22) | Potency (L4 Larval Development) | Sub-nanomolar | nih.gov |
In oncology, N-methyl-1H-pyrazole-5-carboxamide derivatives have been designed as chemical probes to target the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer. A set of these derivatives was synthesized and evaluated for their ability to inhibit the expression of Prostate-Specific Antigen (PSA), a biomarker for AR activity, and to curb the growth of prostate cancer cell lines. One promising compound, designated H24, completely blocked PSA expression at a concentration of 10 μM and demonstrated significant antiproliferative activity against both LNCaP and PC-3 prostate cancer cell lines.
Table 2: Anti-Prostate Cancer Activity of Compound H24
| Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|
| LNCaP (Androgen-Sensitive) | GI₅₀ (Growth Inhibition) | 7.73 μM | bldpharm.com |
| PC-3 (Androgen-Independent) | GI₅₀ (Growth Inhibition) | 7.07 μM | bldpharm.com |
Role in Agrochemical Development, including Herbicides, Fungicides, and Nitrification Inhibitors
The pyrazole-carboxamide scaffold is a privileged structure in agrochemical research, forming the active ingredient in numerous commercial products. nih.gov The N-methylated version is a key component in this field, contributing to the development of potent fungicides, herbicides, and nitrification inhibitors.
Fungicides: Many modern fungicides are based on the pyrazole-carboxamide structure, which often targets the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. nih.govgoogle.com Research has produced N-methyl-1H-pyrazole-4-carboxamide derivatives with potent antifungal activity. For example, compound SCU2028, a derivative containing a diarylamine scaffold, was found to be as effective as the commercial fungicide thifluzamide (B1681302) against Rhizoctonia solani, the pathogen causing rice sheath blight, with an EC₅₀ value of 0.022 mg/L. google.com Other studies have focused on controlling pathogens like Colletotrichum gloeosporioides, a fungus affecting a wide range of crops.
Table 3: Fungicidal Activity of Pyrazole-Carboxamide Derivatives
| Compound | Target Pathogen | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| SCU2028 | Rhizoctonia solani | EC₅₀ | 0.022 mg/L | google.com |
| Compound 7a | Gibberella zea | EC₅₀ | 1.8 μg/mL | nih.gov |
| Compound 7c | Fusarium oxysporum | EC₅₀ | 1.5 μg/mL | nih.gov |
Herbicides: The pyrazole-carboxamide core is also being explored for new herbicidal modes of action. google.com Recently, derivatives have been designed as inhibitors of transketolase (TKL), a newly identified herbicide target. acs.org A series of pyrazole-carboxamides were synthesized, leading to the discovery of compound 7r, which showed potent herbicidal activity and, importantly, good crop selectivity for maize and wheat. acs.org This line of research offers a promising avenue for developing herbicides with novel mechanisms to combat weed resistance. acs.org
Nitrification Inhibitors: Nitrogen loss from agricultural soils through nitrification is a major economic and environmental concern. Nitrification inhibitors are chemical compounds that slow the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), keeping nitrogen in a less leachable form. A compound structurally related to the title molecule, 1-carboxamido-3-methylpyrazole (CMP), has demonstrated significant efficacy as a nitrification inhibitor. researchgate.net Studies have shown that CMP effectively inhibits the growth of Nitrosomonas bacteria at concentrations as low as 1 ppm. In soil incubation studies, CMP was effective at inhibiting nitrification, particularly at lower temperatures (10 and 20 °C), and outperformed the established inhibitor dicyandiamide (B1669379) (DCD) under flooded conditions by preventing the buildup of nitrite (B80452) and nitrate in the water. researchgate.net This research highlights the potential of this chemical class to improve nitrogen use efficiency in agriculture.
Integration into Complex Molecular Architectures and Hybrid Scaffolds for Multi-Target Approaches
The this compound unit is an ideal building block for creating complex molecular architectures and hybrid scaffolds. By combining this core with other pharmacologically active moieties, researchers can develop molecules designed to interact with multiple biological targets simultaneously or to enhance the activity at a single target through additional binding interactions.
One such approach involves integrating the pyrazole-carboxamide with a diarylamine scaffold. This led to the development of potent fungicides where the hybrid structure is key to its mechanism of action against pathogens like Rhizoctonia solani. google.com Another strategy involves creating hybrids with sulfonamides. A library of pyrazole-carboxamides bearing a sulfonamide moiety was synthesized and found to act as potent inhibitors of carbonic anhydrase (CA) isoenzymes, demonstrating how combining these two motifs can yield highly selective inhibitors for specific CA isoforms. nih.gov
More recently, pyrazole-carboxamides (both 4-carboxamide and 5-carboxamide isomers) were synthesized with an N-1-(6-aryloxypyridin-3-yl) ethylamine (B1201723) skeleton. nih.gov This design, inspired by the prevalence of diaryl ether structures in pesticides, revealed that the position of the carboxamide on the pyrazole (B372694) ring plays a crucial role in biological selectivity. The pyrazole-5-carboxamide isomers generally showed higher insecticidal activity, while the pyrazole-4-carboxamide isomers displayed stronger fungicidal activity. nih.gov This demonstrates how subtle changes in the molecular architecture can redirect the biological application of the scaffold.
Innovations in Scalable Synthetic Pathways for Research and Industrial Applications
The widespread use of this compound derivatives necessitates the development of efficient, scalable, and regioselective synthetic methods. Innovations in this area are critical for both academic research and industrial production.
A patented method for preparing N-phenylpyrazole-1-carboxamides involves the coupling of a pyrazolecarboxylic acid with an anthranilamide using a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like 3-picoline. This process provides the target compounds in high yield and is suitable for industrial-scale synthesis.
Another versatile and regiocontrolled methodology uses trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The selectivity of this reaction is controlled by the nature of the hydrazine (B178648) reactant. When arylhydrazine hydrochlorides are used, the reaction yields the 1,3-regioisomer. Conversely, using the free hydrazine base leads exclusively to the 1,5-regioisomer. This method allows for predictable and selective synthesis of specific isomers, which is crucial as biological activity is often highly dependent on the substitution pattern of the pyrazole ring.
Emerging Theoretical and Computational Approaches for this compound Research
Theoretical and computational chemistry are increasingly vital tools in the study and design of this compound derivatives. These methods provide deep insights into structure-activity relationships (SAR), binding modes, and the physicochemical properties that govern biological efficacy.
Molecular Docking and Dynamics: Molecular docking simulations are routinely used to predict how these molecules bind to their protein targets. For instance, docking studies have been used to understand the interaction of pyrazole-carboxamide fungicides with the succinate dehydrogenase (SDH) enzyme, showing how the compounds fit within the active site pocket and form key interactions like hydrogen bonds and π-π stacking. nih.govgoogle.com These models help explain the observed activity and guide the design of new analogues with improved binding affinity. Molecular dynamics simulations further refine these models by showing how the ligand-protein complex behaves over time.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to build statistical models that correlate the three-dimensional properties of the molecules with their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Quantum Chemistry: Computational methods like Density Functional Theory (DFT) are used to analyze the electronic structure of these molecules. acs.org This can help in understanding reaction mechanisms and the intrinsic properties of the compounds that contribute to their activity. Additionally, predictive models for properties such as collision cross section (CCS) values, which relate to a molecule's size and shape in the gas phase, are being developed to aid in compound identification and characterization.
These computational approaches, when used in concert with experimental synthesis and biological evaluation, accelerate the discovery and optimization of this compound-based compounds for a wide range of applications.
Q & A
Q. What are the standard synthetic routes for N-methyl-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by methylation and carboxamide functionalization. Optimization includes adjusting solvent systems (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalyst choice (e.g., acid/base conditions). For example, hydrolysis of methyl esters under basic conditions (NaOH/EtOH) yields carboxylic acid intermediates, which are then coupled with methylamine .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane) are commonly employed. Purity (>95%) can be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound derivatives with target enzymes?
Docking tools like AutoDock Vina or Schrödinger Suite can model interactions between the carboxamide group and enzyme active sites (e.g., human DHFR). Key parameters include hydrogen bonding with residues like Asp27 and hydrophobic interactions with phenylalanine side chains. Scores <−6 kcal/mol suggest strong binding .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models for pyrazole carboxamide analogs?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
Q. What computational approaches are suitable for modeling the electronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. These correlate with reactivity and interaction potential in biological systems .
Methodological & Data Analysis Questions
Q. What strategies are recommended for resolving tautomeric ambiguities in pyrazole carboxamides using NMR spectroscopy?
Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing signal coalescence at higher temperatures. Additionally, ¹⁵N-labeled compounds or NOESY experiments help confirm dominant tautomeric forms in solution .
Q. How can structure-activity relationship (SAR) studies guide the modification of pyrazole carboxamide derivatives to enhance pharmacological properties?
Systematic SAR involves:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to improve metabolic stability.
- Bioisosteric replacement : Swapping the carboxamide with a sulfonamide to modulate solubility.
- Pharmacophore mapping : Identifying critical hydrogen-bond acceptors/donors using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
